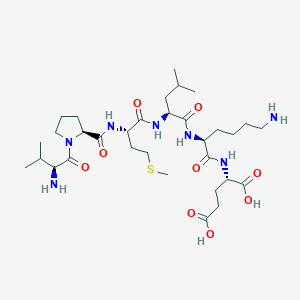
L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- is a complex peptide compound composed of several amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain using TFA.
Coupling reaction: to form the peptide bond under controlled conditions.
Industrial Production Methods
Industrial production of this peptide can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with functional groups attached to specific residues.
Scientific Research Applications
L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid, L-prolyl-L-isoleucyl-L-leucyl-L-lysyl-
- L-Glutamic acid, L-cysteinyl-L-lysyl-L-valyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-phenylalanyl-L-methionyl-L-arginyl-L-valyl-L-leucyl-L-leucyl-L-valyl-L-arginyl-L-serylglycyl-L-histidyl-L-methionyl-L-α-aspartyl-L-lysyl-L-leucyl-L-phenylalanyl-L-seryl-L-leucyl-L-seryl-L-serylglycyl-L-leucyl-
Uniqueness
L-Glutamic acid, L-valyl-L-prolyl-L-methionyl-L-leucyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interaction with other molecules, making it suitable for specific applications in research and industry.
Properties
CAS No. |
594815-14-2 |
|---|---|
Molecular Formula |
C32H57N7O9S |
Molecular Weight |
715.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C32H57N7O9S/c1-18(2)17-23(29(44)35-20(9-6-7-14-33)27(42)37-22(32(47)48)11-12-25(40)41)38-28(43)21(13-16-49-5)36-30(45)24-10-8-15-39(24)31(46)26(34)19(3)4/h18-24,26H,6-17,33-34H2,1-5H3,(H,35,44)(H,36,45)(H,37,42)(H,38,43)(H,40,41)(H,47,48)/t20-,21-,22-,23-,24-,26-/m0/s1 |
InChI Key |
HRQOWBWWFRHSRT-HXJPVCIYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


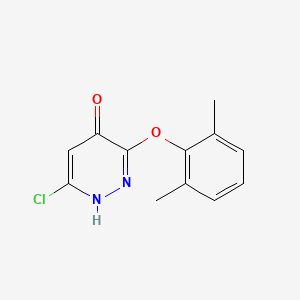
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)
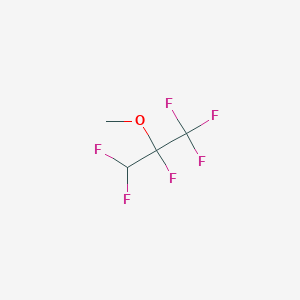
![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)
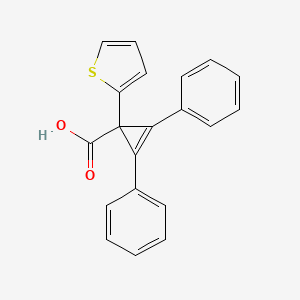
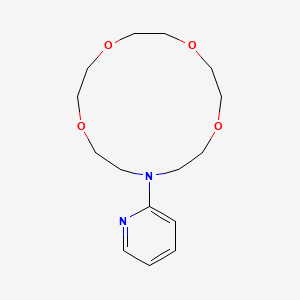
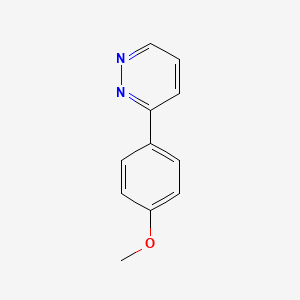
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226399.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)
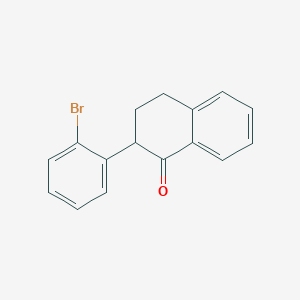
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
